N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is also known by other names such as N-(3,4-dimethoxyphenethyl)acetamide and N-acetyl-3,4-dimethoxyphenethylamine . This compound is characterized by the presence of a phenethylamine backbone substituted with methoxy groups at the 3 and 4 positions of the benzene ring and an acetamide group.
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide typically involves the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent such as ethanol or ethyl acetate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from 0°C to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted phenethylamines and their derivatives .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, including the dopaminergic and serotonergic pathways . The compound may also interact with specific receptors such as the alpha7 nicotinic acetylcholine receptor, which plays a role in cognitive function and neuroprotection . Additionally, it may inhibit the activity of enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the phenethylamine backbone but lacks the acetamide group, resulting in different biological activities and chemical properties.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-phenylacrylamide: This compound has a similar structure but includes an additional phenylacrylamide group, which may enhance its anti-inflammatory and neuroprotective effects.
N-(2,2-Dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide: This compound is an impurity of Ivabradine and is used to treat angina pectoris.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and acetamide groups, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-16-9-13(15)14-7-6-10-4-5-11(17-2)12(8-10)18-3/h4-5,8H,6-7,9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMCCXBCXSTIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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